molecular formula C19H31N3O3S B7542569 N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide

Cat. No. B7542569
M. Wt: 381.5 g/mol
InChI Key: BSKOKBCZIILYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide, also known as S32212, is a novel drug that has been developed for the treatment of schizophrenia. It belongs to the class of compounds called selective serotonin reuptake inhibitors (SSRIs) and acts as a potent and selective antagonist of the 5-HT6 receptor.

Mechanism of Action

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide acts as a selective antagonist of the 5-HT6 receptor, which is predominantly expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of cognitive function, mood, and behavior. By blocking this receptor, this compound enhances the activity of other neurotransmitters such as dopamine and acetylcholine, which are known to be dysregulated in schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of schizophrenia. It also reduces the positive and negative symptoms of the disease, such as hallucinations and social withdrawal. In addition, this compound has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is involved in the regulation of cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide is its selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. However, its potency and efficacy in humans are still being investigated, and its long-term safety profile is not yet fully understood.

Future Directions

There are several future directions for the research on N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of schizophrenia. Another area of interest is the investigation of this compound for its potential use in the treatment of other psychiatric disorders such as depression and anxiety. Furthermore, the development of more potent and selective 5-HT6 receptor antagonists may lead to the discovery of new treatments for psychiatric disorders.

Synthesis Methods

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide involves the reaction of 4-(2-methoxyphenyl)piperidine with 3,5-dimethylpiperidine-1-sulfonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide has been extensively studied for its potential use in the treatment of schizophrenia. It has been shown to improve cognitive function and reduce the positive and negative symptoms of the disease in animal models. In addition, this compound has also been investigated for its potential use in the treatment of other psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-15-12-16(2)14-22(13-15)26(23,24)20-17-8-10-21(11-9-17)18-6-4-5-7-19(18)25-3/h4-7,15-17,20H,8-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKOKBCZIILYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)NC2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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